5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
5-Methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a nitro-substituted phenyl ring at position 2 and a phenyl group at position 2. Pyrazolones are heterocyclic compounds with diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . The nitro group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, influencing electronic distribution, reactivity, and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-4-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-15(12-6-3-2-4-7-12)16(20)18(17-11)13-8-5-9-14(10-13)19(21)22/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYSDRGARDURMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route is the condensation of 3-nitrophenylhydrazine with a suitable ketone in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the environmental footprint.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are often conducted in anhydrous solvents.
Substitution: Substitution reactions may involve nucleophiles such as halides or alkyl groups. The reaction conditions vary depending on the specific nucleophile and the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazolone core is valuable in the development of new chemical entities with diverse functionalities.
Biology: In biological research, 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antioxidant, and anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may be exploited to design drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or as a chemical intermediate.
Comparison with Similar Compounds
Physical and Spectral Properties
A comparison of key physical properties is summarized below:
Key Observations :
Antioxidant and Anti-Inflammatory Activity
- Target Compound : While direct data is unavailable, demonstrates that 5-methyl-2-phenyl analogs exhibit significant antioxidant activity (e.g., DPPH radical scavenging). The nitro group may enhance activity by stabilizing radical intermediates or improving membrane permeability .
- Schiff Base Derivatives (): Pyrazolone Schiff bases with nitro groups show enhanced anti-inflammatory and analgesic activities compared to non-nitrated analogs, likely due to nitro’s modulation of COX-2 enzyme interactions .
Reactivity in Thermal and Chemical Transformations
- Thermal Stability: reports that bis-pyrazolone derivatives decompose at 240–250°C.
- Chemical Reactivity : The nitro group facilitates electrophilic substitutions at meta positions but may hinder nucleophilic attacks on the pyrazolone ring. In contrast, chloro substituents () allow for easier halogen displacement reactions .
Crystallographic and Molecular Docking Insights
- Crystal Packing: highlights N1-H···O=C hydrogen bonds stabilizing pyrazolone rings. The nitro group in the target compound may participate in additional C-H···O-NO₂ interactions, altering crystal lattice energies compared to chloro or methyl analogs .
- Molecular Docking: suggests nitro-containing compounds exhibit favorable binding energies (e.g., -7.7 to -8.8 kcal/mol) in enzyme active sites. The nitro group’s polarity and size may improve interactions with residues like Trp 213 in lanosterol demethylase .
Biological Activity
5-Methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one, with CAS number 477853-32-0, is a pyrazolone derivative that has garnered attention due to its potential biological activities. This compound exhibits a molecular formula of and a molecular weight of 295.29 g/mol. The exploration of its biological properties is essential for understanding its therapeutic potential and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C16H13N3O3 |
| Molecular Weight | 295.29 g/mol |
| CAS Number | 477853-32-0 |
| Synonyms | 5-Methyl-4-phenyl... |
1. Antimicrobial Activity
Research indicates that pyrazolone derivatives, including this compound, possess significant antimicrobial properties. In studies evaluating various derivatives against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, it was found that certain modifications to the pyrazolone structure enhanced antimicrobial efficacy. The minimum inhibitory concentration (MIC) values for effective derivatives were notably low, indicating strong antibacterial potential .
2. Anticancer Potential
The anticancer activity of this compound has been assessed through in vitro studies on various human cancer cell lines, including RKO, A549, MCF-7, PC-3, and HeLa. The compound demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth. For instance, one study reported a cellular inhibition rate of over 70% in the RKO cell line at certain concentrations . This suggests that the compound could be a candidate for further development as an anticancer agent.
3. Anti-inflammatory and Analgesic Properties
Pyrazolone derivatives are also recognized for their anti-inflammatory and analgesic activities. The compound was evaluated for its potential to inhibit inflammatory responses and alleviate pain in various models. Preliminary studies indicated promising results, with certain derivatives showing higher potency than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest, leading to apoptosis.
Case Studies and Research Findings
Several case studies have highlighted the diverse biological activities of this compound:
-
Study on Antimicrobial Efficacy :
- Evaluated against multiple bacterial strains.
- Results showed significant inhibition at low concentrations.
- MIC values were determined for various derivatives.
-
Cytotoxicity Assessment :
- Tested on five human cancer cell lines.
- IC50 values were established, demonstrating effective growth inhibition.
-
Anti-inflammatory Studies :
- In vivo models were used to assess anti-inflammatory effects.
- Results indicated a decrease in inflammatory markers compared to controls.
Q & A
Q. What are the standard synthetic routes for 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one?
The synthesis typically involves cyclocondensation of phenylhydrazine derivatives with β-ketoesters or β-diketones. For example, a modified method involves refluxing phenylhydrazine with ethyl acetoacetate in acetic acid, followed by purification via recrystallization (ethanol) and monitoring using thin-layer chromatography (TLC) with a toluene/ethyl acetoacetate/water solvent system . The nitro group at the 3-position of the phenyl ring may require selective nitration or pre-functionalization of intermediates.
Q. How can researchers confirm the purity and structural identity of this compound?
Key characterization techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., nitro group placement on the phenyl ring).
- Mass spectrometry : For molecular ion ([M+H]+) verification.
- X-ray crystallography : To resolve tautomeric forms (e.g., 1,2-dihydro-3H-pyrazol-3-one vs. 4H-pyrazol-3-one) .
- TLC/HPLC : For purity assessment, using iodine vapor or UV detection .
Q. What preliminary biological activities have been reported for pyrazolone derivatives like this compound?
Pyrazolone derivatives exhibit anti-inflammatory, antimicrobial, and anticancer properties. The nitro group may enhance electron-deficient interactions with biological targets, while the phenyl and methyl groups influence lipophilicity and binding affinity. In vitro assays (e.g., bacterial growth inhibition) are recommended for initial activity screening .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Parameter tuning : Adjusting solvent polarity (e.g., dioxane vs. ethanol), temperature (reflux vs. room temperature), and catalyst (e.g., calcium hydroxide for benzoylation) .
- Workflow integration : Use flow chemistry to control intermediate stability, as nitro groups may decompose under prolonged heating .
- Byproduct analysis : Employ LC-MS to identify side products (e.g., over-nitrated isomers) .
Q. How to resolve contradictions in reported pharmacological data for pyrazolone derivatives?
- Standardize assays : Discrepancies in IC50 values may arise from variations in cell lines (e.g., HeLa vs. MCF-7) or solvent carriers (DMSO concentration effects).
- Evaluate tautomerism : The 1,2-dihydro-3H-pyrazol-3-one form may exhibit different bioactivity than the 4H-pyrazol-3-one tautomer. Use X-ray crystallography or NMR to confirm the dominant form in biological conditions .
- Control nitro-reduction : Nitro groups may metabolize to amines in vivo, altering activity. Include stability studies in hepatocyte models .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?
- Functional group substitution : Replace the 3-nitrophenyl group with halogens (e.g., chloro in ) or methoxy groups to assess electronic effects on activity .
- Scaffold hybridization : Fuse with thiazolidinone () or triazole () moieties to enhance target selectivity.
- Computational modeling : Use DFT calculations to predict electron-density maps and docking interactions (e.g., with COX-2 or bacterial gyrase) .
Q. What experimental design considerations are critical for environmental impact studies?
- Fate analysis : Track abiotic degradation (hydrolysis, photolysis) under varying pH and UV exposure, as nitro groups may form toxic metabolites .
- Ecotoxicology : Use multi-trophic assays (e.g., Daphnia magna for acute toxicity, algae for bioaccumulation) to assess ecosystem risks .
- Analytical methods : Combine HPLC-MS and isotopic labeling to monitor environmental partitioning (soil vs. water) .
Methodological Resources
- Synthetic Protocols : (step-by-step synthesis), (multi-step optimization).
- Biological Assays : (antimicrobial screening), (anti-inflammatory targets).
- Environmental Studies : (long-term ecotoxicology frameworks).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
